molecular formula C11H18ClNO B15308755 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride

Cat. No.: B15308755
M. Wt: 215.72 g/mol
InChI Key: AMEXFXHNTKQLFI-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a cyclohexane-based primary amine hydrochloride salt featuring a furan-2-yl substituent on the cyclohexyl ring. The compound’s structure combines a rigid cyclohexane scaffold with the aromatic heterocyclic furan group, which may influence its electronic properties, solubility, and biological interactions.

Key properties include:

  • Molecular formula: Presumed to be similar to analogs, e.g., C₁₂H₁₈ClNO (based on substituent trends).
  • Functional groups: Primary amine (-NH₂), furan (oxygen-containing heterocycle), and cyclohexane.
  • Physicochemical traits: Moderate lipophilicity (due to cyclohexane and aromatic furan) and water solubility enhanced by the hydrochloride salt.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

[1-(furan-2-yl)cyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10;/h4-5,8H,1-3,6-7,9,12H2;1H

InChI Key

AMEXFXHNTKQLFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride typically involves several steps:

    Synthetic Routes: The preparation begins with the formation of the furan ring, followed by its attachment to a cyclohexyl group. The methanamine group is then introduced through a series of reactions.

    Reaction Conditions: Common reagents used in the synthesis include bromine, triethyl phosphite, and sodium hydride.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

While the exact compound "1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride" isn't directly detailed in the provided search results, related information can be gathered from the context of similar compounds and the general applications of cyclohexyl(furan-2-yl)methanamine hydrochloride.

Note: It's important to recognize that information on the specific applications of "1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride" is limited within the provided search results. The following information is based on the broader context of similar compounds.

Chemical Properties and Structure

Cyclohexyl(furan-2-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl group, a furan ring, and a methanamine moiety. The molecular formula is and it has a molecular weight of approximately 201.72 g/mol. It typically appears as a white crystalline powder and is water-soluble due to the hydrochloride salt form.

Potential Applications

  • Scientific Research: Cyclohexyl(furan-2-yl)methanamine hydrochloride is used in scientific research. It exhibits high perplexity and burstiness.
  • Medicinal Chemistry: The compound is investigated for potential antidepressant properties and may function by inhibiting the monoamine oxidase (MAO) enzyme, which increases the levels of neurotransmitters like serotonin and norepinephrine.
  • Pharmacological Exploration: Derivatives of cyclohexyl(furan-2-yl)methanamine hydrochloride may exhibit biological activities, with mechanisms involving interactions with cellular targets that disrupt normal cellular functions.
  • Interaction Studies: Studies focus on its binding affinities and mechanisms with biological targets to optimize pharmacological properties and enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine Hydrochloride ()

  • Structural differences :
    • Cyclohexenyl (unsaturated) vs. cyclohexyl ring.
    • 3-Methoxyphenyl substituent vs. furan-2-yl.
    • N,N-dimethylamine vs. primary amine.
  • Impact: The unsaturated cyclohexenyl ring reduces conformational rigidity compared to cyclohexane. Methoxy group enhances electron-donating capacity and may improve solubility in polar solvents.

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride ()

  • Structural differences :
    • Cyclopentyl vs. cyclohexyl ring.
    • 2-Chloro-4-fluorophenyl vs. furan-2-yl.
  • Impact :
    • Smaller cyclopentane ring increases ring strain but enhances molecular compactness.
    • Halogen substituents (Cl, F) increase lipophilicity and may improve metabolic stability via steric hindrance of oxidative metabolism .

(1-Benzofuran-2-yl)(phenyl)methanamine Hydrochloride ()

  • Structural differences :
    • Benzofuran (fused aromatic system) vs. furan-cyclohexyl.
    • Phenyl group replaces cyclohexane.

[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride ()

  • Structural differences :
    • 2,4-Dichlorophenyl vs. furan-2-yl.
  • Increased molecular weight and lipophilicity compared to the furan analog .

Difluoromethyl-Substituted Cyclohexyl Methanamine Hydrochlorides ()

  • Examples :
    • [trans-4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride (C₈H₁₆ClF₂N).
    • [cis-4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride (C₈H₁₆ClF₂N).
  • Impact :
    • Difluoromethyl (-CF₂H) serves as a bioisostere for -OH or -CH₃, improving metabolic stability and modulating polarity.
    • Stereochemistry (trans vs. cis) influences spatial orientation, affecting interactions with chiral biological targets .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound C₁₂H₁₈ClNO* Furan-2-yl, cyclohexyl ~243.7* Moderate lipophilicity, primary amine
1-[2-(3-Methoxyphenyl)cyclohexenyl] analog C₁₆H₂₃ClNO 3-Methoxyphenyl, cyclohexenyl 296.8 Enhanced solubility, dimethylamine
1-(2-Chloro-4-fluorophenyl)cyclopentyl analog C₁₂H₁₄Cl₂FN Cl, F, cyclopentyl 294.6 High lipophilicity, compact structure
(1-Benzofuran-2-yl)(phenyl) analog C₁₅H₁₄ClNO Benzofuran, phenyl 259.7 High aromaticity, fused ring system
Difluoromethyl-trans-cyclohexyl analog C₈H₁₆ClF₂N trans-CF₂H, cyclohexyl 223.7 Improved metabolic stability

Table 2: Spectroscopic and Analytical Data (Selected Compounds)

Compound (Evidence ID) IR Peaks (cm⁻¹) Mass Spec (m/z) Elemental Analysis (% Found)
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (1) 1705 (C=O), 2930, 2859 232 (MH⁺), 499 (2M + 2H⁺ + Cl⁻) C 66.97, H 8.22, N 5.23
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl (6) Not provided Not provided C 56.8, H 6.3, N 16.5*

*Calculated for C₁₂H₁₅N₃O·HCl.

Research Findings and Implications

  • Conformational Flexibility : Cyclohexenyl () and cyclopentyl () analogs demonstrate how ring saturation and size influence molecular rigidity and target engagement.
  • Safety Considerations: Limited toxicological data for thiophene fentanyl analogs () and methanamine derivatives () highlight the need for further studies on metabolic pathways and acute toxicity .

Biological Activity

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a cyclohexyl group, which influence its biological interactions. Its molecular formula is C11H15ClNC_{11}H_{15}ClN, with a molecular weight of approximately 201.7 g/mol.

The biological activity of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
  • Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantIncreased serotonin levels in rats
NeuroprotectionReduced neuronal apoptosis in vitro
AntimicrobialEffective against Gram-positive bacteria

Detailed Research Findings

  • Antidepressant Activity : A study conducted by researchers found that administration of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride resulted in significant reductions in depression-like behavior in rodent models. The mechanism was linked to enhanced serotonergic transmission, as indicated by increased levels of serotonin metabolites in the brain .
  • Neuroprotective Effects : In vitro assays demonstrated that the compound could significantly reduce oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease .
  • Antimicrobial Properties : A recent investigation revealed that the compound exhibited notable activity against various strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests further exploration for clinical applications .

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